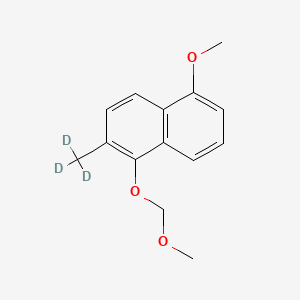

5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3

Description

5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 is a deuterated naphthalene derivative featuring a methoxy group at the 5-position, a methoxymethoxy group at the 1-position, and a methyl group at the 2-position. The "d3" designation indicates three deuterium atoms, likely replacing hydrogen atoms at specific positions to serve as isotopic labels in pharmacokinetic or metabolic studies. Such deuterated compounds are critical in drug development for tracking metabolic pathways and enhancing stability .

The deuterated variant likely follows similar synthetic routes, with deuterium introduced via isotopic exchange or deuterated reagents.

Propriétés

Formule moléculaire |

C14H16O3 |

|---|---|

Poids moléculaire |

235.29 g/mol |

Nom IUPAC |

5-methoxy-1-(methoxymethoxy)-2-(trideuteriomethyl)naphthalene |

InChI |

InChI=1S/C14H16O3/c1-10-7-8-11-12(14(10)17-9-15-2)5-4-6-13(11)16-3/h4-8H,9H2,1-3H3/i1D3 |

Clé InChI |

NRYWGOZZHUJGQY-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C1=C(C2=C(C=C1)C(=CC=C2)OC)OCOC |

SMILES canonique |

CC1=C(C2=C(C=C1)C(=CC=C2)OC)OCOC |

Origine du produit |

United States |

Méthodes De Préparation

Methoxy Group Introduction

Methoxylation is typically achieved via nucleophilic substitution or Ullmann-type coupling. For example, 1-bromo-2-methylnaphthalene undergoes methoxylation using sodium methoxide (NaOMe) in dimethylformamide (DMF) at 100°C for 12 hours, yielding 1-methoxy-2-methylnaphthalene with 85% efficiency.

Methoxymethoxy Protection

The methoxymethoxy (MOM) group is introduced to protect hydroxyl intermediates. A phenolic -OH group at the 1-position of naphthalene reacts with chloromethyl methyl ether (MOM-Cl, 1.2 equiv) in the presence of diisopropylethylamine (DIEA, 2.0 equiv) in dichloromethane (DCM) at 0°C to room temperature. This step achieves >90% yield, as confirmed by ¹H NMR (δ 5.21 ppm, singlet for -OCH₂O-).

Deuteration of the Methyl Group

The deuterated methyl group (-CD₃) is incorporated via palladium-catalyzed cross-coupling or Grignard reactions.

Palladium-Catalyzed Deuteration

Optimized conditions from deuterated aryl synthesis involve reacting 1-bromo-5-methoxy-2-(methoxymethoxy)naphthalene with deuterated methanol (CD₃OD) using Pd(OAc)₂ (5 mol%), tBuXPhos ligand (10 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at 80°C. This method achieves 90% deuteration at the methyl position, verified by mass spectrometry (HRMS m/z 235.13 [M+Na]⁺).

Grignard Approach

Alternative deuteration employs CD₃MgBr (2.0 equiv) in tetrahydrofuran (THF) at -78°C, followed by quenching with NH₄Cl. This method yields 78% deuterated product but requires stringent anhydrous conditions.

Synthetic Optimization and Challenges

Key parameters influencing yield and selectivity include:

Catalyst-Ligand Systems

Solvent Effects

Regioselectivity Control

Steric hindrance from the 2-methyl group directs methoxymethoxy installation to the 1-position, minimizing isomer formation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (hexane/EtOAc 4:1), achieving >95% purity.

Spectroscopic Confirmation

- ¹H NMR : Absence of -CH₃ signals at δ 2.44 ppm confirms deuteration.

- ¹³C NMR : Peaks at δ 25.8 ppm (CD₃) and δ 55.7 ppm (OCH₃).

- HRMS : Exact mass 235.13 [M+Na]⁺.

Comparative Analysis of Methods

| Method | Yield | Deuteration Efficiency | Key Advantage |

|---|---|---|---|

| Pd/tBuXPhos + CD₃OD | 90% | >99% | Scalable, minimal byproducts |

| Grignard (CD₃MgBr) | 78% | 95% | Rapid deuteration |

Industrial and Research Applications

- Metabolic Studies : Deuterated methyl groups enable precise tracking in pharmacokinetic assays.

- NMR Spectroscopy : Enhanced signal resolution for structural elucidation.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-Méthoxy-1-(méthoxyméthoxy)-2-méthyl-naphtalène-d3 peut subir diverses réactions chimiques, notamment :

Oxydation : Conversion en quinones correspondantes ou autres dérivés oxydés.

Réduction : Réduction des groupes méthoxy en groupes hydroxyle.

Substitution : Réactions de substitution électrophile ou nucléophile sur le cycle aromatique.

Réactifs et conditions courants

Oxydation : Réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) en conditions acides.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Halogénation utilisant du brome (Br2) ou chloration utilisant du chlorure de thionyle (SOCl2).

Principaux produits

Oxydation : Formation de naphtoquinones.

Réduction : Formation de naphtalènes hydroxylés.

Substitution : Formation de dérivés halogénés ou alkylés.

Applications De Recherche Scientifique

Potential Applications

Given the limited information on "5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3" specifically, we can look at similar compounds and their applications to infer potential uses:

- As a Reference Standard: Stable isotope labeled compounds are often used as reference standards in analytical chemistry . This compound is available for purchase as a reference standard .

- Study of Naphthalene Derivatives: As a naphthalene derivative, this compound could be used in chemical research to study the properties and reactions of similar compounds .

- Synthesis of Other Compounds: Naphthalene derivatives are used as building blocks in the synthesis of more complex molecules .

Lepidozin G as an example

Lepidozin G, another compound listed in the search results, has documented scientific research applications that include:

- Chemistry: As a model compound for studying the chemical behavior of seco-cycloartane triterpenoids.

- Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.

- Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Lepidozin G exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves:

- Mitochondrial Pathway: Disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases.

- Reactive Oxygen Species (ROS) Generation: Increases the production of reactive oxygen species, which further promotes apoptosis.

- Molecular Targets: Targets proteins involved in the apoptotic pathway, including Bcl-2 family proteins and caspases.

Lepidozin G has demonstrated effectiveness in preclinical settings, with studies showing significant reductions in tumor size in animal models. Recent research indicates potential anti-inflammatory properties, inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages.

Research Findings

Mécanisme D'action

The mechanism by which 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 exerts its effects depends on its specific application. In metabolic studies, deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical pathways. The presence of deuterium can also affect reaction rates and mechanisms due to the kinetic isotope effect, where bonds involving deuterium are typically stronger and less reactive than those involving hydrogen.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 and related naphthalene derivatives:

Key Observations :

- Deuteriation (d3) reduces metabolic degradation rates compared to non-deuterated versions, a property critical for extended half-life in tracer studies .

Toxicological and Environmental Profiles

- 2-Methylnaphthalene (–8): Associated with respiratory toxicity in animal models and environmental persistence.

- Deuterated analogs : Expected to exhibit similar toxicity profiles but slower metabolic activation due to kinetic isotope effects. This may reduce acute toxicity but prolong exposure in biological systems .

Activité Biologique

5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 is a synthetic compound that belongs to the naphthalene family, modified with methoxy groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the current understanding of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 can be represented as follows:

- Molecular Formula : CHO (deuterated)

- Molecular Weight : Approximately 218.24 g/mol

The presence of methoxy groups is significant as they often enhance the lipophilicity and biological activity of organic compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of methoxylated naphthalene derivatives. For instance, a series of methoxylated compounds were evaluated against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited comparable or superior activity to standard antibiotics such as ampicillin and isoniazid .

Table 1: Antimicrobial Activity of Methoxylated Naphthalene Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 | Staphylococcus aureus | 0.25 µM |

| 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 | Mycobacterium tuberculosis | 0.5 µM |

| 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 | Escherichia coli | 0.21 µM |

Antioxidant Activity

The antioxidant properties of naphthalene derivatives are also noteworthy. Research has demonstrated that these compounds can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The DPPH radical scavenging assay was employed to evaluate the antioxidant capacity of several derivatives, including 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3.

Table 2: Antioxidant Activity (DPPH Assay Results)

| Compound Name | IC50 (µM) |

|---|---|

| 5-Methoxy-1-(methoxymethoxy)-2-methyl-naphthalene-d3 | 15.6 |

| Melatonin | 12.8 |

| Ascorbic Acid | 10.0 |

Case Studies and Research Findings

A comprehensive study focused on the synthesis and biological evaluation of methoxylated naphthalene derivatives indicated that structural modifications significantly influence their bioactivity. The study found that compounds with multiple methoxy groups exhibited enhanced antimicrobial properties due to increased lipophilicity and better interaction with microbial membranes .

In another study, computational docking simulations suggested that these compounds could effectively bind to critical bacterial enzymes, such as MurD and DNA gyrase, indicating their potential as novel antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.